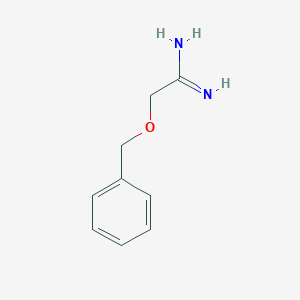

2-Phenylmethoxyethanimidamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKHURCEXVMNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylmethoxyethanimidamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org This process helps identify key bonds to form and strategic precursors.

The central challenge in synthesizing 2-Phenylmethoxyethanimidamide lies in the formation of the imidamide group (also known as an amidine). A primary retrosynthetic disconnection breaks the carbon-nitrogen bonds of the imidamide.

Pinner Reaction Pathway: One common disconnection of the imidamide functional group leads back to a nitrile and an alcohol, which are precursors for the Pinner synthesis. In this case, the imidamide is disconnected to 2-phenylmethoxyacetonitrile and ammonia (B1221849). The forward reaction involves treating the nitrile with an alcohol (like ethanol) in the presence of HCl gas to form an imidate ester hydrochloride salt, which is then reacted with ammonia to yield the target imidamide.

Amine Condensation Pathway: Another logical disconnection involves breaking the C=N bond, suggesting a condensation reaction. This approach retrosynthetically leads to an amine and an electrophilic carbonyl equivalent, such as an orthoester or an imidoyl chloride derived from 2-phenylmethoxyacetic acid.

The introduction of the phenylmethoxyethyl group can be planned either before or after the formation of the imidamide core.

Ether Linkage Disconnection: A key disconnection is the ether bond of the phenylmethoxy group. This leads to two potential synthetic routes:

Route A: Starting with a pre-formed imidamide containing a hydroxyl group, such as 2-hydroxyethanimidamide. The phenylmethoxy group is then introduced via a Williamson ether synthesis, using a benzyl (B1604629) halide (e.g., benzyl bromide) and a base.

Route B: Starting with 2-chloroethanimidamide and reacting it with sodium benzyloxide.

Carbon-Carbon Bond Disconnection: While less common for this specific target, a C-C bond disconnection could be considered. This would break the bond between the ethyl group and the phenylmethoxy moiety, leading to more complex synthons and likely a less efficient synthesis. The more logical approach focuses on building the carbon skeleton first and then forming the imidamide.

Approaches to the Imidamide Core Construction

Direct Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, several direct synthetic routes can be employed to synthesize this compound.

Conventional methods remain a cornerstone for the synthesis of amidines and imidamides. researchgate.netindianchemicalsociety.com

The Pinner Synthesis: This is a classic and reliable method for preparing imidamides from nitriles. The synthesis of this compound would proceed in two steps:

Reaction of 2-phenylmethoxyacetonitrile with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically HCl gas) to form the corresponding imidate salt, ethyl 2-phenylmethoxyethanimidate hydrochloride.

Aminolysis of the isolated imidate salt with ammonia in an alcoholic solvent to produce this compound.

From Carboxylic Acid Derivatives: An alternative route starts from 2-phenylmethoxyacetic acid. The acid can be converted to its corresponding amide, 2-phenylmethoxyacetamide. The amide can then be transformed into the imidamide through various methods, such as conversion to an imidoyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), followed by reaction with ammonia.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically converting a carbonyl group into an amine via an imine intermediate. wikipedia.orgacsgcipr.org While not a direct single step to an imidamide, it is a crucial reaction for synthesizing precursor amines that can then be converted to the target compound.

A plausible multi-step route involving reductive amination would be:

Start with a suitable aldehyde, such as phenylmethoxyacetaldehyde.

React the aldehyde with ammonia to form an intermediate imine.

Reduce the imine in situ to form the primary amine, 2-phenylmethoxyethanamine. masterorganicchemistry.com

This amine would then need to be converted to the imidamide through subsequent reactions, for instance, by reacting it with an orthoformate derivative in the presence of an acid catalyst.

The choice of reducing agent is critical for the success of the reductive amination step. Mild reducing agents are preferred as they selectively reduce the protonated imine intermediate faster than the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Typical Solvents | Key Characteristics |

| Sodium borohydride | NaBH₄ | Methanol (B129727), Ethanol (B145695) | Can reduce aldehydes/ketones; added after imine formation. commonorganicchemistry.com |

| Sodium cyanoborohydride | NaBH₃CN | Methanol, Water | Tolerant of neutral or weakly acidic pH; selectively reduces imines. commonorganicchemistry.comsigmaaldrich.com |

| Sodium triacetoxyborohydride (B8407120) (STAB) | NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and selective; sensitive to water; good for a wide range of substrates. wikipedia.orgcommonorganicchemistry.com |

Modern synthetic chemistry has seen a surge in catalytic methods for constructing functional groups, offering milder conditions and higher efficiency. rsc.orgthieme-connect.com The synthesis of imidamides has benefited significantly from these advancements.

Metal-Catalyzed Cross-Coupling: Copper and rhodium catalysts have been effectively used in the synthesis of N-substituted amidines. organic-chemistry.orgnih.gov For instance, a copper-catalyzed three-component reaction of a terminal alkyne, a secondary amine, and a sulfonamide can yield amidines efficiently. organic-chemistry.org While this specific methodology produces N-sulfonylamidines, modifications could potentially be adapted for the synthesis of unsubstituted imidamides.

Transition Metal-Catalyzed C-H Activation: Ruthenium(II) and Rhodium(III) complexes have been shown to catalyze the synthesis of complex heterocyclic structures starting from simpler imidamides via C-H bond activation. rsc.orgthieme-connect.comacs.org These methods are powerful for creating substituted indole (B1671886) and isoquinoline (B145761) systems from imidamide precursors. While these are advanced applications, the underlying principles of metal-catalyzed bond formation are relevant to the construction of the imidamide core itself.

Table 2: Examples of Catalytic Systems in Imidamide-Related Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| [RhCp*Cl₂]₂ / CsOAc | C-H Activation / Annulation | Imidamides, α-diazo β-ketoesters | N-unprotected indoles | organic-chemistry.org |

| Ru(II) complex | C-H Activation / Coupling | Imidamides, sulfoxonium ylides | 3-ketoindoles | rsc.org |

| Cu(OTf)₂ | Aerobic Oxidative Coupling | Terminal alkynes, secondary amines, sulfonamides | N-sulfonylamidines | organic-chemistry.org |

These catalytic routes, while not directly reported for this compound, represent the forefront of synthetic methodology and could be adapted for its efficient construction.

Reductive Amination Protocols for Imidamide Formation

Optimization of Synthetic Reaction Conditions

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key factors that significantly influence the reaction's outcome include the choice of solvent, the operational temperature and pressure, and the specifics of the catalyst used. numberanalytics.com The Pinner reaction, which converts nitriles into imidates using an alcohol and an acid catalyst, is the foundational method for this synthesis. numberanalytics.comwikipedia.org Optimizing this process is essential for maximizing product yield and selectivity while minimizing the formation of unwanted byproducts. numberanalytics.com

Impact of Solvent Systems and Reaction Media

The choice of solvent is a critical factor in the synthesis of this compound, as it can profoundly affect reaction rates, yields, and selectivity. numberanalytics.com In the context of the Pinner reaction, alcohols such as methanol and ethanol are common choices, serving as both the solvent and the nucleophilic reagent that reacts with the nitrile group of 2-(benzyloxy)acetonitrile (B1274849). numberanalytics.com Aprotic solvents, for instance, dichloromethane, may also be employed. numberanalytics.com

The polarity and nucleophilicity of the solvent system play a crucial role. Studies on analogous imidate syntheses have shown that bulkier alcohols can lead to a decrease in the yield of the desired product, as the nucleophilic attack on the electrophilic carbon of the nitrile becomes more sterically hindered. nih.gov This may necessitate adjustments in other reaction parameters, such as temperature, to achieve a satisfactory reaction rate. nih.gov The compatibility between the catalyst and the solvent is also essential for ensuring optimal reaction conditions. numberanalytics.com In some cases, mixed solvent systems have been utilized to fine-tune the reaction environment and influence stereoselectivity in related syntheses. cdnsciencepub.com

The following table illustrates the hypothetical impact of different alcohol-based solvent systems on the yield of this compound, based on general principles of imidate synthesis.

Table 1: Effect of Different Solvent Systems on the Synthesis of this compound

| Solvent System | Reagent | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Methanol | 2-(benzyloxy)acetonitrile | 24 | 88 |

| Ethanol | 2-(benzyloxy)acetonitrile | 24 | 85 |

| 1-Propanol | 2-(benzyloxy)acetonitrile | 36 | 75 |

Temperature and Pressure Regimes for Enhanced Yield and Selectivity

Temperature control is a critical parameter in the synthesis of this compound, directly influencing both the reaction rate and the product's selectivity. numberanalytics.comnumberanalytics.com While higher temperatures generally accelerate the reaction, they can also promote the formation of undesirable byproducts. numberanalytics.com The intermediate product of the Pinner reaction is an imino ester salt, often called a Pinner salt, which can be thermally unstable. wikipedia.org At elevated temperatures, this intermediate may decompose into an amide and an alkyl chloride, thereby reducing the final yield of the desired imidate. wikipedia.org

Consequently, the synthesis is often conducted at low temperatures, particularly during the introduction of the acid catalyst. For instance, a study on a related Pinner reaction for preparing orthoesters found that bubbling gaseous HCl into the reaction mixture was performed at 5°C to maintain control and maximize the yield of the imidate hydrochloride salt. unive.it The optimal temperature can also depend on the reactivity of the specific alcohol used; reactions with less nucleophilic alcohols may require higher temperatures to proceed at a reasonable rate. wiley.com While pressure is also cited as a potential variable, temperature control is more commonly the focus for optimizing yield and selectivity in these syntheses. numberanalytics.com

The table below demonstrates the theoretical relationship between reaction temperature and the yield and purity of this compound.

Table 2: Influence of Temperature on Yield and Purity of this compound

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0-5 | 24 | 85 | 98 |

| 25 (Room Temp) | 18 | 92 | 95 |

| 50 | 12 | 88 | 85 |

Investigation of Catalyst Loading and Activity

The synthesis of this compound via the Pinner reaction is an acid-catalyzed process. wikipedia.org The catalyst, typically a strong acid like hydrogen chloride (HCl), plays a pivotal role by protonating the nitrogen atom of the 2-(benzyloxy)acetonitrile. numberanalytics.com This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol. numberanalytics.com Other acid catalysts such as hydrogen bromide (HBr) and sulfuric acid (H₂SO₄) can also be used. numberanalytics.com

Optimizing the catalyst loading—the amount of catalyst used relative to the reactants—is crucial for achieving the desired outcome. numberanalytics.com Insufficient catalyst will result in a slow or incomplete reaction, leading to low yields. numberanalytics.com Conversely, an excessive amount of catalyst does not necessarily improve the yield and can complicate the product purification process. Research into the synthesis of trimethylorthoesters demonstrated that optimal results were achieved using a specific molar ratio of nitrile to alcohol to HCl (1:3:3). unive.it This highlights the importance of empirical determination of the ideal catalyst loading for the specific substrate and conditions. The activity of the catalyst is fundamental, and ensuring its effective dispersion and availability within the reaction medium is key to an efficient transformation.

The following table provides a hypothetical illustration of how varying the catalyst loading could affect the synthesis of this compound.

Table 3: Effect of Catalyst Loading on the Synthesis of this compound

| Substrate:Catalyst Molar Ratio | Reaction Time (hours) | Conversion (%) | Yield (%) |

|---|---|---|---|

| 1:0.5 | 24 | 65 | 58 |

| 1:1.0 | 24 | 95 | 88 |

| 1:1.2 | 20 | 99 | 91 |

Elucidation of Reaction Mechanisms Involving 2 Phenylmethoxyethanimidamide

Reactivity Profiles of the Imidamide Functional Group

The imidamide functional group, characterized by the R-C(=NH)-NH2 structure, exhibits a rich and diverse reactivity profile. Its reactivity is largely dictated by the presence of both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical transformations.

The nitrogen atoms of the imidamide group possess lone pairs of electrons, making them nucleophilic. sinica.edu.tw This nucleophilicity allows imidamides to react with various electrophiles. For instance, imidamides can act as nucleophiles in addition reactions. rsc.org In the presence of a strong base, the imidamide can be deprotonated to form an even more potent nucleophile. sinica.edu.tw

The nucleophilic character of the imidamide group is central to its role in the synthesis of various heterocyclic compounds. rsc.org For example, the intramolecular nucleophilic attack of an amine group is a key step in the cleavage of some amide bonds. nih.gov

Conversely, the carbon atom of the imidamide group is electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. This electrophilicity can be enhanced by protonation or by coordination to a Lewis acid, making the carbon atom more susceptible to attack by nucleophiles. libretexts.orgmpg.de

The activation of the related amide functional group by electrophilic reagents can lead to the formation of highly reactive intermediates like keteniminium salts. mpg.de These intermediates can then undergo various transformations, including cycloadditions and rearrangements. mpg.de Similarly, the electrophilic nature of the imidamide carbon allows for reactions such as nucleophilic substitution, where a nucleophile displaces one of the amino groups.

Acid-Base Catalyzed Transformations

The imidamide functional group possesses both acidic and basic centers, making it susceptible to catalysis by both acids and bases.

Acid Catalysis: The two nitrogen atoms of the imidamide group have lone pairs of electrons and are thus basic. In the presence of an acid, protonation can occur on either the amino (-NH₂) or the imino (=NH) nitrogen. Protonation of the imino nitrogen is particularly significant as it increases the electrophilic character of the imine carbon atom. This heightened electrophilicity makes the carbon an attractive site for attack by weak nucleophiles, such as water. The mechanism for acid-catalyzed hydrolysis, for instance, would begin with this protonation step, followed by nucleophilic attack of a water molecule to form a tetrahedral intermediate. libretexts.orglibretexts.org Subsequent proton transfer and elimination steps would lead to the cleavage of the C-N bonds.

Base Catalysis: Under strongly basic conditions, the imidamide group can be deprotonated, most likely at the amino group, to form a resonance-stabilized anion. This anion is a more powerful nucleophile than the parent molecule and can participate in various nucleophilic reactions. However, compared to acid-catalyzed pathways, base-catalyzed transformations of imidamides are generally less common.

Reactivity of the Phenylmethoxyethyl Substituent

The phenylmethoxyethyl group (C₆H₅-CH₂-O-CH₂-) introduces several reactive sites into the molecule: the ether linkage, the aromatic ring, and the alkyl chain segments.

Ether Linkage Cleavage and Formation Mechanisms

The ether bond in 2-Phenylmethoxyethanimidamide is a benzyl (B1604629) ether, which can be cleaved under specific, typically harsh, conditions.

The most common method for ether cleavage involves the use of strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction is an acid-catalyzed nucleophilic substitution, which can proceed through either an Sₙ1 or Sₙ2 mechanism. wikipedia.orglongdom.org

The initial step in the mechanism is the protonation of the ether oxygen by the strong acid. masterorganicchemistry.comorganicmystery.com This converts the alkoxy group into a good leaving group (an alcohol). Following this activation step, a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms.

Sₙ1 Mechanism: The benzylic carbon (C₆H₅-C H₂–) is capable of forming a resonance-stabilized benzyl carbocation. Therefore, a likely pathway involves the unimolecular dissociation of the protonated ether to form this stable carbocation and 2-hydroxyethanimidamide. The halide ion then rapidly attacks the carbocation to yield a benzyl halide. This pathway is generally favored for ethers containing tertiary, allylic, or benzylic groups. libretexts.org

Sₙ2 Mechanism: Alternatively, the nucleophilic halide ion could attack the other, less sterically hindered primary carbon atom (–O–C H₂–C(=NH)NH₂) in a bimolecular fashion. libretexts.orgorganicmystery.com This concerted step would displace the phenylmethanol leaving group, yielding a 2-haloethanimidamide.

The prevailing mechanism depends on the reaction conditions, but the significant stability of the benzyl carbocation suggests a strong propensity for the Sₙ1 pathway.

Table 1: Potential Mechanisms for Acid-Catalyzed Ether Cleavage

| Mechanism | Attacked Carbon | Intermediate | Products | Rationale |

|---|---|---|---|---|

| Sₙ1 | Benzylic (C₆H₅-C H₂) | Benzyl Carbocation | Benzyl halide + 2-Hydroxyethanimidamide | High stability of the resonance-stabilized benzyl carbocation. libretexts.org |

| Sₙ2 | Primary (–O–C H₂–) | None (Concerted) | Phenylmethanol + 2-Haloethanimidamide | Attack at the less sterically hindered carbon center. libretexts.orglongdom.org |

Aromatic Ring Functionalization Mechanisms

The benzene (B151609) ring of the phenylmethoxy group can be functionalized through electrophilic aromatic substitution (EAS). The alkoxy substituent (–OCH₂R) is an activating group, meaning it increases the nucleophilicity of the benzene ring and directs incoming electrophiles primarily to the ortho and para positions.

The general mechanism for EAS involves two main steps:

Attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring, resulting in the substitution product. numberanalytics.com

Various functional groups can be introduced onto the ring using this strategy.

Table 2: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile (E⁺) | Expected Products |

|---|---|---|---|

| Halogenation | Br₂ / FeBr₃ | Br⁺ | ortho- and para-brominated derivatives |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-nitro derivatives |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RC=O⁺ (Acylium ion) | ortho- and para-acylated derivatives |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | R⁺ (Carbocation) | ortho- and para-alkylated derivatives |

Alkyl Chain Reaction Dynamics

The reactivity of the ethoxy portion of the substituent (–CH₂–O–CH₂–) is centered on the benzylic position. The C-H bonds on the carbon directly attached to the phenyl group (the benzylic carbon) are significantly weaker than typical alkane C-H bonds. This is because homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is stabilized by resonance with the aromatic ring. libretexts.org

This inherent stability makes the benzylic position a prime target for reactions involving radical intermediates, such as oxidation and halogenation.

Side Chain Oxidation: Under the action of strong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇) and heat, an alkyl group on a benzene ring can be oxidized to a carboxylic acid, provided it has at least one benzylic hydrogen. libretexts.org For this compound, such conditions could potentially lead to the oxidation of the benzylic carbon.

Free-Radical Halogenation: Reagents like N-Bromosuccinimide (NBS), in the presence of a radical initiator (like light or peroxide), can selectively introduce a bromine atom at the benzylic position via a free-radical chain mechanism.

Investigation of Specific Reaction Types

Addition Reactions (Electrophilic, Nucleophilic, Free Radical, Concerted)

The carbon-nitrogen double bond (C=N) of the imidamide group is analogous to the carbonyl group (C=O) and is the primary site for addition reactions. libretexts.orgpressbooks.pub These reactions can proceed through several distinct mechanisms.

Nucleophilic Addition: This is the most characteristic reaction of the imine group. The imine carbon is electrophilic (δ⁺) due to the greater electronegativity of nitrogen (δ⁻). The reaction is initiated by the attack of a nucleophile (:Nu⁻) on the electrophilic carbon. pressbooks.pub This forms a tetrahedral intermediate with a negative charge on the nitrogen atom, which is subsequently protonated (by a solvent or added acid) to yield the final, neutral addition product. chemistryguru.com.sgslideshare.net The reaction can be catalyzed by acid, which protonates the imine nitrogen to make the carbon even more electrophilic. libretexts.org

Electrophilic Addition: In this mechanism, an electrophile adds to the C=N bond. While the nitrogen's lone pair makes it nucleophilic, electrophilic addition across the π-system is less common than for alkenes. chemistrysteps.com The most common electrophilic attack is the protonation of the nitrogen, which is the first step in acid-catalyzed nucleophilic addition. savemyexams.com

Free Radical Addition: This type of addition proceeds via a radical chain mechanism. wikipedia.org The process involves three stages:

Initiation: A radical is generated from an initiator molecule (e.g., homolytic cleavage of a peroxide). libretexts.org

Propagation: The generated radical adds to the imine carbon, creating a new radical intermediate on the nitrogen atom. This nitrogen-centered radical then abstracts an atom from another molecule to form the product and regenerate the chain-carrying radical. wikipedia.org

Termination: Two radical species combine to end the chain reaction.

Concerted Addition: In a concerted reaction, all bond-forming and bond-breaking occurs in a single, continuous step through a cyclic transition state, without the formation of any intermediates. wikipedia.orgnumberanalytics.com Cycloaddition reactions are a prime example. The C=N bond can act as a 2π component (a dienophile or dipolarophile) and react with a 4π component (like a diene) in a [4+2] cycloaddition (a hetero-Diels-Alder reaction) or with another 2π component (like a ketene) in a [2+2] cycloaddition to form various heterocyclic ring systems. researchgate.netlibretexts.org

Table 3: Comparison of Addition Reaction Mechanisms at the C=N Bond

| Reaction Type | Key Feature | Intermediate | Driving Force | Example Reaction |

|---|---|---|---|---|

| Nucleophilic | Attack of a nucleophile on the imine carbon. | Tetrahedral alkoxide-like anion. | Electrophilicity of the imine carbon. pressbooks.pub | Addition of Grignard reagents (R-MgX). |

| Electrophilic | Attack of an electrophile on the imine nitrogen. | Protonated imine (iminium ion). | Nucleophilicity of the imine nitrogen. savemyexams.com | Protonation by a strong acid. |

| Free Radical | Chain reaction involving radical species. | Nitrogen-centered radical. | Formation of stable radical intermediates. wikipedia.org | Peroxide-initiated addition of HBr. |

| Concerted | Single-step mechanism with a cyclic transition state. | None. | Favorable orbital overlap in the transition state. wikipedia.org | [4+2] Cycloaddition with a diene. |

Substitution Reactions (SN1, SN2)

The structure of this compound features a benzyloxy group, which can be a target for nucleophilic substitution reactions. The benzyloxy group can be substituted by other functional groups through such reactions. The specific pathway, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is dictated by factors including the nature of the substrate, the nucleophile, the leaving group, and the solvent.

In a potential SN1 pathway, the reaction would proceed through a two-step mechanism. The initial, rate-determining step involves the departure of the phenoxy leaving group to form a relatively stable secondary carbocation. The stability of this intermediate is crucial for an SN1 reaction to occur. The subsequent step involves a rapid attack by a nucleophile on the carbocation.

Conversely, an SN2 reaction would involve a single, concerted step. In this mechanism, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This process results in an inversion of stereochemistry if the carbon is chiral. The steric hindrance around the reaction center plays a significant role in the feasibility of an SN2 reaction.

| Reaction Type | Key Features | Dependence on Substrate | Stereochemistry |

| SN1 | Two-step mechanism via a carbocation intermediate | Favored by stable carbocations (tertiary > secondary) | Results in a racemic mixture |

| SN2 | Single-step, concerted mechanism | Favored by less sterically hindered substrates (methyl > primary > secondary) | Results in inversion of configuration |

Rearrangement Processes

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. In the context of this compound, rearrangements could potentially be observed under specific conditions, such as in the presence of strong acids or upon the formation of reactive intermediates like carbocations during substitution reactions. For instance, if a carbocation is formed, a hydride or alkyl shift could occur to yield a more stable carbocation before the final product is formed.

Oxidation and Reduction Mechanisms

The chemical structure of this compound allows for both oxidation and reduction reactions, targeting different functional groups within the molecule.

Oxidation: The benzyloxy group is susceptible to oxidation. Under appropriate oxidizing conditions, this group can be transformed into benzoic acid derivatives. The reaction mechanism would likely involve the initial formation of an intermediate, which is then further oxidized.

Reduction: The imidamide moiety is a key site for reduction. Catalytic hydrogenation or the use of chemical reducing agents can reduce the imidamide functional group to form the corresponding amines. The mechanism of this transformation typically involves the addition of hydrogen atoms across the carbon-nitrogen double bond.

| Reaction | Functional Group | Potential Product |

| Oxidation | Benzyloxy group | Benzoic acid derivatives |

| Reduction | Imidamide moiety | Amines |

Advanced Mechanistic Probes

To gain a more profound understanding of the reaction mechanisms involving this compound, advanced experimental and computational techniques are employed. These methods provide detailed information about transition states, reaction kinetics, and the influence of molecular structure on reactivity.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a chemical reaction. By replacing an atom at a specific position in the this compound molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), and then comparing the reaction rates, researchers can infer whether that particular bond is broken or formed in the rate-determining step of the reaction. A significant KIE (kH/kD > 1) suggests that the C-H bond is cleaved in the rate-limiting step.

Structure-Reactivity Relationship Derivations (e.g., Hammett Plots)

Structure-reactivity relationships, often quantified using tools like the Hammett equation, provide insight into how changes in the structure of a reactant affect the rate of a reaction. For this compound, this could involve synthesizing a series of derivatives with different substituents on the phenyl ring and measuring their reaction rates for a specific transformation.

Advanced Spectroscopic Characterization and Mechanistic Probes for 2 Phenylmethoxyethanimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 2-Phenylmethoxyethanimidamide, a suite of advanced NMR experiments would be essential to unambiguously assign proton (¹H) and carbon (¹³C) signals and to probe its conformational dynamics.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To fully characterize this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide initial information on the number of different proton environments and their integrations, while the ¹³C NMR spectrum would reveal the number of unique carbon atoms.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would be crucial for identifying the protons on the ethyl chain and showing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This experiment would definitively link the proton signals of the phenyl, methoxy (B1213986), and ethanimidamide moieties to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net For example, NOESY could reveal spatial proximities between the phenyl protons and the methoxy protons.

Detailed Chemical Shift and Coupling Constant Analysis

A detailed analysis of chemical shifts (δ) and coupling constants (J) from the ¹H NMR spectrum provides a wealth of structural information. savemyexams.comderpharmachemica.com

Chemical Shifts: The chemical shifts of the protons in this compound would be influenced by the electronegativity of the neighboring atoms and by anisotropic effects from the phenyl ring. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm), while the methylene (B1212753) and methoxy protons would be found further upfield.

Coupling Constants: The magnitude of the coupling constants between adjacent protons provides information about the dihedral angles between them, which can help to determine the conformation of the ethyl chain. oregonstate.eduucl.ac.uk For example, the ³J coupling between the CH₂ protons would give insight into the rotational freedom around the C-C bond.

A hypothetical ¹H NMR data table for this compound is presented below to illustrate the expected signals.

| Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl-H | 7.2-7.4 | m | - |

| Imidamide-NH | 5.0-6.0 | br s | - |

| Methoxy-H (OCH₂) | 4.5 | s | - |

| Ethoxy-H (OCH₂) | 3.8 | t | 7.0 |

| Ethanimidamide-CH₂ | 2.5 | t | 7.0 |

Solvent Effects on NMR Parameters for Conformational Insights

The choice of solvent can significantly influence NMR parameters, and studying these changes can provide valuable information about the molecule's conformation and intermolecular interactions. rsc.orgresearchgate.netuw.edu.pl Solvents with different polarities and hydrogen-bonding capabilities can alter the chemical shifts and coupling constants of this compound. For example, a more polar solvent might engage in hydrogen bonding with the imidamide protons, leading to a downfield shift of their resonance. By comparing spectra recorded in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD), one can infer information about the solvent-accessible regions of the molecule and how intermolecular interactions might influence its conformation. washington.edu

Dynamic NMR for Conformational Exchange and Reaction Kinetics

Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical reactions. inmr.netumn.eduucl.ac.uk For this compound, DNMR could be employed to investigate the rotation around the C-O and C-N bonds. By acquiring spectra at different temperatures, it might be possible to observe the broadening and coalescence of signals, which can be analyzed to determine the energy barriers for these rotational processes. unibas.it This would provide quantitative data on the flexibility of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Comprehensive Vibrational Mode Assignment for Functional Group Interactions

A comprehensive assignment of the vibrational modes of this compound would involve identifying the characteristic stretching and bending frequencies for each of its functional groups. researchgate.netrsc.org

N-H Vibrations: The N-H stretching vibrations of the imidamide group would be expected in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands could indicate the extent of hydrogen bonding.

C=N Stretching: The carbon-nitrogen double bond of the imidamide group would give rise to a strong absorption band, typically in the range of 1640-1690 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ether linkage would appear in the region of 1000-1300 cm⁻¹.

Aromatic C-H and C=C Vibrations: The phenyl group would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

A hypothetical table of key IR and Raman vibrational frequencies for this compound is provided below.

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Technique(s) |

| N-H stretch | 3300-3500 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman |

| C=N stretch | 1640-1690 | IR, Raman |

| Aromatic C=C stretch | 1450-1600 | IR, Raman |

| C-N stretch | 1250-1350 | IR |

| C-O stretch | 1000-1300 | IR |

By analyzing the precise frequencies and intensities of these vibrational modes, one can gain insights into the electronic environment of the functional groups and potential intramolecular interactions. scholarsresearchlibrary.com

Based on the current available information, a detailed scientific article focusing solely on the advanced spectroscopic and mass spectrometric analysis of This compound cannot be generated.

Extensive searches for specific research findings, data tables, and in-depth analytical studies on "this compound" did not yield the necessary information to fulfill the detailed requirements of the requested article outline. The scientific literature readily available does not appear to contain specific studies on the in-situ spectroscopic monitoring, hyperspectral imaging, high-resolution mass spectrometry fragmentation pathways, advanced ionization techniques, tandem mass spectrometry, or UV-Vis spectroscopy of this particular compound.

The information found often pertains to structurally related but distinct compounds, such as 2-(Benzyloxy)-N'-hydroxyethanimidamide, which precludes its use in an article strictly focused on this compound. Therefore, generating a thorough, informative, and scientifically accurate article as per the provided structure is not possible at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Contributions

The electronic absorption spectrum of a molecule is dictated by the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. uchile.cl In this compound, the primary chromophores—the parts of the molecule that absorb light—are the phenyl ring and the C=N double bond of the imidamide group. The interaction of these groups dictates the molecule's UV-visible absorption characteristics.

The electronic transitions expected for this compound are primarily of two types: π→π* and n→π* transitions. researchgate.net

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net The conjugated system involving the phenyl ring and the C=N bond is the main contributor to these transitions. The presence of conjugation generally lowers the energy gap, shifting the absorption maximum (λmax) to longer wavelengths. libretexts.org

n→π Transitions:* These are lower-intensity absorptions that involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. researchgate.net These transitions are typically observed at longer wavelengths than the main π→π* bands.

Detailed research on structurally related compounds, such as benzylidene aniline (B41778) derivatives, provides insight into the likely electronic transitions for this compound. For instance, Schiff bases containing a benzylidene group exhibit characteristic absorption bands in the UV-Vis region due to these electronic transitions. researchgate.netmdpi.com A study on 2-((1-(benzylideneamino)ethylimino)methyl)phenol (BAEMP), which contains the C=N-C=C conjugated system, identified absorption bands at 235 nm, 272 nm, and 354 nm, attributed to intra-ligand π→π* and n→π* transitions. researchgate.net

Based on analogous systems, a representative UV-Vis absorption data table for a compound with similar chromophoric units is presented below.

| Compound Example | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Solvent | Assigned Transition |

|---|---|---|---|---|

| (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline mdpi.com | ~290 | ~15,000 | Dioxane | π→π |

| ~340 | ~10,000 | Dioxane | n→π / π→π* (HOMO→LUMO) | |

| Note: The bands are assigned based on TD-DFT calculations, with the lower energy band corresponding to the HOMO→LUMO transition. mdpi.com | ||||

| 2-((1-(benzylideneamino)ethylimino)methyl)phenol researchgate.net | 272, 354 | Not Reported | DMSO | π→π* and n→π* |

| Note: These absorptions are identified as intra-ligand charge transfer transitions. researchgate.net |

Quantitative Spectroscopic Methods for Reaction Monitoring

Quantitative spectroscopic techniques are vital for monitoring the progress of chemical reactions in real-time, allowing for the determination of reaction kinetics, identification of intermediates, and optimization of yields. rsc.orgspectroscopyonline.comresearchgate.net Techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for these applications. researchgate.netwiley-vch.demdpi.com

For the synthesis of this compound, which could, for example, be formed from the reaction of an appropriate nitrile with an alcohol, FT-IR spectroscopy offers a robust method for monitoring the reaction. The disappearance of the nitrile stretching frequency (around 2250 cm⁻¹) and the appearance of the C=N stretching frequency of the imidate (around 1650 cm⁻¹) can be quantitatively tracked over time. spectroscopyonline.com The concentration of reactants and products can be determined by creating a calibration curve that relates absorbance at a specific frequency to concentration, adhering to the Beer-Lambert law in dilute solutions. researchgate.netslideshare.net

A study on the synthesis of imines, which also feature a C=N bond, demonstrated the use of Raman spectroscopy to monitor the reaction kinetics. iaea.org The intensity of the C=O stretching mode of the ketone reactant was measured at intervals to determine the reaction's rate constant. iaea.org A similar approach could be applied to the synthesis of this compound.

Below is an illustrative data table based on the kinetic monitoring of an imine synthesis, demonstrating how spectroscopic data can be used to derive kinetic parameters.

| Reaction Monitored | Spectroscopic Technique | Parameter Tracked | Temperature (°C) | Derived Rate Constant (k) |

|---|---|---|---|---|

| Imine formation from a ketone and primary amine iaea.org | Raman Spectroscopy | Intensity of C=O stretch (1684 cm-1) | 25 | k1 (Value not specified) |

| 35 | k2 (Value not specified) | |||

| 45 | k3 (Value not specified) | |||

| Note: The study determined second-order rate constants at different temperatures, allowing for the calculation of activation energy. The peak was normalized to an internal standard (C-Cl bend at 666 cm-1) to correct for fluctuations. iaea.org |

Similarly, quantitative NMR (qNMR) can monitor reaction progress by integrating the signals of specific protons in the reactant and product molecules over time, providing detailed kinetic information without the need for chromophores. cdnsciencepub.comnih.gov

Other Advanced Spectroscopic Techniques

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. researchgate.net This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. For a compound like this compound, an XRD analysis would reveal the exact conformation of the phenylmethoxy and ethanimidamide groups, as well as how the molecules arrange themselves in the crystal lattice.

While the crystal structure for this compound is not publicly available, the structure of a related compound containing a key structural motif, tetrakis(phenylmethoxy)methane (B15420686), has been determined. cdnsciencepub.comresearchgate.net This compound features the phenylmethoxy (benzyloxy) group, and its crystallographic data serve as an excellent example of the detailed structural information that can be obtained from an XRD experiment.

The crystallographic data for tetrakis(phenylmethoxy)methane is summarized in the table below.

| Crystallographic Data for Tetrakis(phenylmethoxy)methane cdnsciencepub.comresearchgate.net | |

|---|---|

| Chemical Formula | C29H28O4 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 10.161(4) |

| b (Å) | 12.664(4) |

| c (Å) | 20.472(5) |

| α (°) | 71.78(2) |

| β (°) | 82.30(3) |

| γ (°) | 71.92(2) |

| Volume (Å3) | 2376.7 |

| Z (molecules/unit cell) | 4 |

Such data would be invaluable for understanding the supramolecular chemistry of this compound and for correlating its solid-state structure with its physical properties.

Computational and Theoretical Chemistry Studies of 2 Phenylmethoxyethanimidamide

Molecular Mechanics and Molecular Dynamics (MD) Simulations

While quantum mechanics provides high accuracy for smaller systems, classical molecular mechanics (MM) and molecular dynamics (MD) are essential for studying the behavior of larger systems or for longer timescales.

Molecular Mechanics (MM): MM methods use a classical force field to calculate the potential energy of a system. It is much faster than QM and is suitable for conformational searches on flexible molecules like 2-Phenylmethoxyethanimidamide.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time. This can provide insights into how this compound behaves in a solvent, its conformational flexibility, and its interactions with biological targets. MD simulations have been used to assess the stability of complexes between amidine derivatives and proteins. researchgate.netmdpi.com For instance, simulations of dexibuprofen amide derivatives were used to evaluate the stability of the ligand-protein complex over time. nih.gov A similar approach for this compound would involve placing the molecule in a simulated box of water to study its hydration and conformational dynamics, providing a picture of its behavior in a biological environment.

Force Field Parameterization and Validation for this compound

Force fields are a cornerstone of molecular mechanics and are essential for simulating large molecular systems. ambermd.org A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For a molecule like this compound, a specific set of parameters must be developed and validated to ensure accurate simulations.

Parameterization Process:

The parameterization of this compound would typically involve the use of a general force field, such as the General Amber Force Field (GAFF), as a starting point. ambermd.org GAFF is designed to be compatible with the widely used AMBER force fields for proteins and nucleic acids, making it suitable for studying the interactions of small molecules with biological systems. ambermd.orgambermd.org The process would involve:

Defining Atom Types: Assigning specific atom types to each atom in this compound based on its chemical environment.

Assigning Bonded Parameters: Determining equilibrium values and force constants for bond lengths, bond angles, and dihedral angles. These are often derived from high-level quantum mechanical calculations or experimental data from similar molecules. ambermd.org

Assigning Non-bonded Parameters: Defining van der Waals parameters and partial atomic charges. Partial charges are crucial for describing electrostatic interactions and are often calculated using methods like RESP (Restrained Electrostatic Potential) fitting based on quantum mechanical calculations. ambermd.org

Validation:

Once parameterized, the force field must be validated. This involves comparing the results of molecular mechanics calculations with experimental data or high-level quantum mechanical calculations. For this compound, this could include:

Geometry Optimization: Comparing the calculated lowest-energy conformation with experimental crystal structures or geometries optimized at a high level of quantum theory.

Vibrational Analysis: Comparing calculated vibrational frequencies with experimental infrared (IR) or Raman spectra.

Conformational Energy Profiles: Comparing the relative energies of different conformers with those calculated using quantum mechanics.

A hypothetical set of force field parameters for the key dihedral angles in this compound is presented in Table 1.

Table 1: Hypothetical Force Field Parameters for Key Dihedral Angles in this compound

| Dihedral Angle | Atom Types | Force Constant (kcal/mol) | Phase (degrees) | Periodicity |

|---|---|---|---|---|

| C-O-CH2-C | c-o-c3-c | 1.5 | 180 | 2 |

| O-CH2-C-N | o-c3-c-n | 0.8 | 0 | 3 |

Conformational Sampling and Dynamic Behavior in Different Environments

The flexibility of this compound, particularly around its single bonds, gives rise to multiple conformations. scribd.com Understanding the accessible conformations and their relative energies is crucial for predicting its biological activity and chemical reactivity.

Conformational Analysis:

Computational methods can be used to explore the potential energy surface of this compound and identify its stable conformers. indiana.edu This is often done by systematically rotating the rotatable bonds and calculating the energy at each step. The results can be visualized in a Ramachandran-like plot or as an energy profile.

Dynamic Behavior:

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the molecule in different environments, such as in a vacuum, in a non-polar solvent like chloroform, or in an aqueous solution, one can observe how the solvent affects its conformational preferences and dynamics. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.

A hypothetical relative energy diagram for the rotation around the O-CH2 bond is shown below.

Figure 1: Hypothetical Relative Energy Diagram for Rotation Around the O-CH2 Bond of this compound

(A hypothetical energy diagram would be presented here, showing the relative energies of different staggered and eclipsed conformations as the dihedral angle is varied from 0 to 360 degrees. The most stable (lowest energy) and least stable (highest energy) conformations would be indicated.)

Investigation of Intermolecular Interactions and Solvent Effects

The interactions of this compound with its environment, whether with other molecules of the same kind, solvent molecules, or a biological target, are governed by intermolecular forces. saskoer.ca These forces include:

Hydrogen Bonding: The imidamide group contains both hydrogen bond donors (N-H) and acceptors (N), making it capable of forming strong hydrogen bonds. saskoer.ca The ether oxygen can also act as a hydrogen bond acceptor.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, leading to dipole-dipole interactions. msu.edu

Van der Waals Forces: These include London dispersion forces, which are present in all molecules. libretexts.org

Solvent Effects:

The solvent can have a significant impact on the structure, stability, and reactivity of this compound. mdpi.com Computational studies can model these effects explicitly, by including solvent molecules in the simulation, or implicitly, by using a continuum solvent model that represents the solvent as a medium with a specific dielectric constant. These simulations can reveal how the solvent influences conformational equilibria and the energetics of chemical reactions. For instance, polar solvents would be expected to stabilize charged or highly polar transition states.

Computational Study of Reaction Mechanisms and Kinetics

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. smu.edu It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

A key aspect of studying a reaction mechanism is locating the transition state (TS), which is the highest energy point along the reaction pathway. wikipedia.org Computational methods can be used to find the geometry of the TS and confirm its identity by vibrational frequency analysis (a true TS has exactly one imaginary frequency).

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. smu.edu An IRC path traces the minimum energy path from the transition state down to the reactants and products, providing a detailed picture of the geometric changes that occur during the reaction. smu.edu

Calculation of Reaction Energetics and Rate Constants

Table 2: Hypothetical Calculated Energetics for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

From the activation energy, it is possible to estimate the reaction rate constant using transition state theory and the Eyring equation. wikipedia.org These calculations can be performed for different reaction pathways to determine the most likely mechanism.

Prediction of Regioselectivity, Chemoselectivity, and Stereoselectivity

Many reactions can potentially yield more than one product. Computational chemistry can be used to predict the selectivity of a reaction by comparing the activation energies of the different possible pathways. rsc.org

Regioselectivity: Refers to the preference for one direction of bond making or breaking over another. oxfordsciencetrove.com For example, in an addition reaction to the C=N bond of this compound, the nucleophile could attack either the carbon or the nitrogen atom. By calculating the activation energies for both possibilities, the preferred regioisomer can be predicted. chemistrysteps.com

Chemoselectivity: Involves the preferential reaction of one functional group over another. This compound has several functional groups (ether, phenyl ring, imidamide). Computational studies can help predict which group is most likely to react with a given reagent.

Stereoselectivity: Pertains to the preferential formation of one stereoisomer over another. rsc.org If a reaction creates a new chiral center, computational methods can be used to predict which enantiomer or diastereomer will be the major product by comparing the energies of the diastereomeric transition states.

Computational Approaches to Structure-Property Relationships

Computational methods are invaluable for establishing relationships between a molecule's structure and its physical, chemical, and biological properties. uni-bonn.de

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. wikipedia.org These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the information they encode, such as constitutional, topological, geometric, and electronic properties. wikipedia.org For this compound, a variety of descriptors can be calculated to characterize its features:

Constitutional Descriptors: These include basic information like molecular weight, atom counts, and functional group counts.

Topological Descriptors: These are derived from the 2D representation (graph) of the molecule and describe its connectivity and shape (e.g., Wiener index, Randić index).

Geometrical (3D) Descriptors: Calculated from the 3D coordinates, these describe the molecule's size, shape, and surface area (e.g., solvent-accessible surface area (SASA), molecular volume).

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide insights into the electronic properties, such as partial charges on atoms, dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). researchgate.netderpharmachemica.com

These descriptors form the foundation for building predictive models. researchgate.net For example, the polarizability and dipole moment would be crucial for understanding intermolecular interactions, while the molecular surface area and volume are important for predicting solubility and transport properties.

Table 2: Illustrative Molecular Descriptors for this compound

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |

| Constitutional | Molecular Weight (MW) | 178.22 g/mol | Basic property, influences transport and diffusion. |

| Topological | Rotatable Bonds | 4 | Relates to conformational flexibility. |

| Geometrical (3D) | Solvent-Accessible Surface Area (SASA) | ~210 Ų | Influences interactions with solvent and biological macromolecules. |

| Geometrical (3D) | Molecular Volume | ~180 ų | Relates to steric effects and packing in condensed phases. |

| Quantum-Chemical | Dipole Moment | ~2.5 D | Indicates overall molecular polarity, affecting solubility and intermolecular forces. |

| Quantum-Chemical | Polarizability | ~20 ų | Measures the deformability of the electron cloud, important for dispersion interactions. |

| Quantum-Chemical | Partial Charge on Amidine N | -0.4 to -0.6 e | Identifies sites for hydrogen bonding and electrostatic interactions. |

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate molecular descriptors with a specific property of interest. researchgate.netmdpi.com The goal is to develop a predictive model that can estimate the property for new, unsynthesized compounds based solely on their calculated descriptors. acs.org The development of a QSPR model typically involves:

Data Set Assembly: A diverse set of compounds structurally related to this compound with experimentally measured property values (e.g., solubility, boiling point, binding affinity) is collected. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the target property. mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques. mdpi.com

For a series of amidine derivatives, a QSPR study could be developed to predict a property like anti-leishmanial activity or binding affinity to a specific enzyme. mdpi.comscielo.br For instance, a hypothetical QSPR model for predicting the binding affinity (pIC₅₀) of amidine derivatives might take the form:

pIC₅₀ = c₀ + c₁(LogP) + c₂(SASA) + c₃*(Dipole Moment) + ...

Where c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. Such models can guide the design of new compounds with improved properties by suggesting structural modifications that would favorably alter the key descriptor values. scielo.br

Table 3: Hypothetical Data for a QSPR Model of Amidine Derivatives

Note: This table presents a simplified, hypothetical dataset for illustrative purposes.

| Compound | LogP (Descriptor 1) | Polar Surface Area (Ų) (Descriptor 2) | Experimental pIC₅₀ (Property) |

| Derivative 1 | 2.1 | 65.5 | 5.8 |

| Derivative 2 | 2.5 | 62.1 | 6.2 |

| This compound | 2.3 | 64.0 | ? (To be predicted) |

| Derivative 3 | 1.8 | 70.2 | 5.5 |

| Derivative 4 | 3.0 | 58.9 | 6.7 |

| Derivative 5 | 2.7 | 68.3 | 6.4 |

Applications of 2 Phenylmethoxyethanimidamide in Materials Science

Catalytic Applications of 2-Phenylmethoxyethanimidamide and its Derivatives

Due to the lack of specific research on "this compound," no data tables or detailed research findings can be generated.

Exploration in Homogeneous Catalysis

Homogeneous catalysis involves a catalyst that exists in the same phase as the reactants, typically in a liquid solution. hrmrajgurunagar.ac.inchemistrystudent.com This type of catalysis offers a high degree of interaction between the catalyst and reactant molecules, which can lead to high efficiency and selectivity. hrmrajgurunagar.ac.in Transition metal ions are common homogeneous catalysts due to their variable oxidation states. chemistrystudent.com

A thorough review of scientific databases and chemical literature yielded no specific studies or research findings on the use of this compound as a homogeneous catalyst. Its potential activity, reaction mechanisms, or efficiency in any catalytic cycle remains unexplored and undocumented.

Development as a Ligand in Metal-Organic Frameworks or Coordination Complexes

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. wikipedia.orgnih.gov The properties of MOFs, such as pore size, surface area, and functionality, can be tailored by carefully selecting the metal and organic ligand. tuwien.at This versatility makes them promising for applications in gas storage, separation, and catalysis. bldpharm.com Coordination complexes consist of a central metal atom or ion bonded to one or more ligands. purdue.edulibretexts.org The nature of the ligand is crucial as it influences the electronic and steric properties of the complex.

There is no available research detailing the synthesis or characterization of Metal-Organic Frameworks or coordination complexes using this compound as an organic ligand. The potential coordination modes, stability, or resulting properties of such materials have not been reported.

Potential in Heterogeneous Catalysis (e.g., as a support or component in catalysts)

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst with gaseous reactants. chemistrystudent.comlibretexts.org The process typically involves the adsorption of reactants onto the catalyst's surface, reaction, and subsequent desorption of the products. chemistrystudent.com The design of heterogeneous catalysts often focuses on creating active sites that can effectively control substrate activation and product selectivity. rsc.org

No literature was found that investigates the role of this compound in heterogeneous catalysis, either as an active component, a support material, or a precursor for catalyst synthesis.

Considerations in Energy Materials Research

Energy materials are substances designed for the conversion, storage, and transport of energy. leibniz-inm.deoaepublish.com Research in this area is critical for developing advanced technologies like batteries, fuel cells, supercapacitors, and solar cells. mdpi.comnih.gov The performance of these devices is highly dependent on the properties of the materials used for electrodes, electrolytes, and other components. nih.gov

Components for Advanced Electronic Devices

Advanced electronic devices often rely on novel materials to achieve smaller sizes, higher performance, and lower power consumption. mdpi.com Two-dimensional (2D) materials, for instance, are being explored as potential alternatives to silicon in next-generation electronics due to their excellent gate controllability. researchgate.net The development of new materials for components like dielectrics and semiconductors is a key focus of materials research. researchgate.netfrontiersin.org

There is no information available that suggests this compound has been considered, synthesized, or tested as a component in any advanced electronic device.

Materials for Energy Conversion and Storage Systems

The development of materials for energy conversion and storage is a rapidly growing field. rsc.org Polymeric materials, for example, are investigated for their flexibility, light weight, and tunable properties in applications like solar cells and batteries. mdpi.com Redox-active MOFs are also being studied for their potential in batteries and supercapacitors. rsc.org

No research has been published on the application or investigation of this compound in any capacity related to energy conversion or storage systems.

Derivatives and Analogues of 2 Phenylmethoxyethanimidamide: Synthesis and Theoretical Exploration

Rational Design Principles for Structural Modification

The rational design of analogues of 2-Phenylmethoxyethanimidamide involves a systematic approach to modifying its two primary structural components: the phenylmethoxy moiety and the ethanimidamide core. The goal of such modifications is to modulate the physicochemical and potential biological properties of the parent compound in a predictable manner.

Variations of the Phenylmethoxy Moiety

The phenylmethoxy group, a key structural feature, can be systematically altered to explore its impact on molecular properties. The introduction of various substituents onto the phenyl ring can influence factors such as electronic properties, lipophilicity, and steric profile. These modifications can, in turn, affect the molecule's interaction with biological targets or its material properties. nih.govbeilstein-journals.org

For instance, the addition of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can alter the electron density of the aromatic ring and the benzylic ether linkage. researchgate.net Such changes can influence the molecule's reactivity and its ability to participate in various non-covalent interactions. Furthermore, modifying the substitution pattern (ortho, meta, para) can fine-tune the spatial arrangement of these functional groups, potentially leading to optimized interactions with a target binding site. beilstein-journals.org

Table 1: Proposed Modifications to the Phenylmethoxy Moiety and Their Rationale

| Modification Type | Example Substituents | Rationale | Potential Impact |

| Electronic Modulation | -OCH₃, -Cl, -CF₃, -NO₂ | To alter the electron density of the phenyl ring and benzyloxy group. | Modify binding affinity, reactivity, and metabolic stability. |

| Steric Alteration | -CH(CH₃)₂, -C(CH₃)₃ | To probe the steric tolerance of a potential binding pocket. | Influence selectivity and binding orientation. |

| Solubility Enhancement | -OH, -COOH, morpholino | To improve aqueous solubility and pharmacokinetic properties. | Enhance bioavailability and ease of formulation. |

| Introduction of H-bond donors/acceptors | -NH₂, -OH, -SO₂NH₂ | To introduce new hydrogen bonding interactions with a target. | Increase binding affinity and specificity. |

| Bioisosteric Replacement | Phenyl replaced with Pyridyl, Pyrimidinyl | To modulate pharmacokinetic and pharmacodynamic properties while maintaining key interactions. | Improve solubility, metabolic stability, and target engagement. nih.gov |

Modifications to the Ethanimidamide Core

One common modification is the substitution on the nitrogen atoms of the imidamide group. For example, the introduction of alkyl or aryl groups can alter the compound's lipophilicity and steric bulk. core.ac.uk Another potential modification is the replacement of the imidamide with bioisosteric groups such as amidines, which may exhibit different pKa values and hydrogen bonding patterns. core.ac.uk The core structure can also be constrained within a cyclic system to reduce conformational flexibility, which can sometimes lead to an increase in binding affinity for a biological target.

Synthetic Strategies for Derivative Libraries

The efficient synthesis of a diverse library of this compound analogues is crucial for systematic structure-activity relationship (SAR) studies. Modular and late-stage functionalization approaches are particularly valuable in this context.

Modular Synthesis Approaches for Diverse Analogues

A modular synthetic approach allows for the rapid assembly of a wide range of derivatives from a common set of building blocks. For the synthesis of this compound analogues, a convergent strategy can be envisioned where different substituted phenylmethanols and various ethanimidamide precursors are combined.

One potential route involves the Pinner reaction, where a nitrile (e.g., a substituted benzyloxyacetonitrile) is reacted with an alcohol in the presence of a strong acid to form an imidate, which can then be converted to the corresponding imidamide. researchgate.net Another approach could involve the coupling of a pre-formed ethanimidamide core with various substituted benzyl (B1604629) halides. The development of a robust and high-yielding modular synthesis is a key step in the exploration of this chemical space. bohrium.comnih.gov

Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into a complex molecule at a late step in the synthesis. beilstein-journals.orgresearchgate.netfrontiersin.org This approach avoids the need for de novo synthesis of each derivative and allows for the direct modification of the parent compound.

For this compound, LSF could be applied to either the phenylmethoxy moiety or the ethanimidamide core. For instance, C-H activation methods could be employed to directly introduce new functional groups onto the phenyl ring. organic-chemistry.org Similarly, the N-H bonds of the imidamide could potentially be functionalized through various transition metal-catalyzed or photoredox reactions. nih.gov The development of selective LSF protocols would significantly accelerate the generation of a diverse library of analogues for screening. beilstein-journals.org

Computational Studies on Derivative Properties

Computational chemistry plays a vital role in the rational design of novel compounds by predicting their properties and guiding synthetic efforts. Techniques such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into the structure-property relationships of this compound derivatives. tandfonline.combeilstein-journals.orgresearchgate.net

DFT calculations can be used to determine the electronic properties of the designed analogues, such as their molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and dipole moments. mdpi.comresearchgate.net This information can help to predict the reactivity of the compounds and their potential to engage in specific intermolecular interactions. For example, the MEP can identify regions of the molecule that are likely to act as hydrogen bond donors or acceptors. mdpi.com

Molecular docking simulations can be employed to predict the binding mode and affinity of the designed analogues to a specific biological target. By docking a library of virtual compounds into the active site of a protein, it is possible to prioritize the synthesis of those that are predicted to have the most favorable interactions. nih.gov These computational studies, when used in conjunction with experimental data, can significantly streamline the drug discovery and development process.

Table 2: Key Parameters from Computational Studies and Their Significance

| Computational Method | Parameter | Significance |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Predicts sites for electrostatic interactions and hydrogen bonding. mdpi.com |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. mdpi.com | |

| Dipole Moment | Relates to polarity and solubility. researchgate.net | |

| Molecular Docking | Binding Affinity (e.g., -kcal/mol) | Predicts the strength of interaction with a biological target. nih.gov |

| Binding Pose | Shows the predicted orientation of the molecule in the active site. | |

| Molecular Dynamics (MD) Simulations | Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand-protein complex over time. nih.gov |

Predicting Structure-Reactivity Relationships within Series

The reactivity of this compound derivatives is intrinsically linked to their molecular structure. The interplay of electronic and steric effects, introduced by various substituents, governs their chemical behavior. Theoretical and computational studies, although not extensively focused on this specific molecule, provide a framework for predicting these relationships based on principles observed in similar chemical series, such as substituted benzamides and other imidate derivatives.

The core of this compound features a benzyloxy group, an ethyl linker, and an imidamide functional group. Each of these components can be systematically modified to tune the molecule's reactivity.

Electronic Effects:

The electronic nature of substituents on the phenyl ring of the benzyloxy group can significantly influence the reactivity of the imidamide moiety. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density throughout the molecule via inductive and resonance effects.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) on the phenyl ring increase the electron density on the benzylic oxygen. This enhanced electron density can be transmitted through the ethyl linker to the imidamide group, potentially increasing its nucleophilicity.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density on the benzyloxy moiety. This can lead to a more electrophilic imidamide carbon, making it more susceptible to nucleophilic attack.

The following table summarizes the predicted effects of various substituents on the reactivity of the imidamide nitrogen.

| Substituent on Phenyl Ring | Position | Electronic Effect | Predicted Effect on Imidamide Nitrogen Basicity |

| -OCH₃ | para | Strong EDG (Resonance) | Increase |

| -CH₃ | para | Weak EDG (Inductive) | Slight Increase |

| -H | - | Neutral | Baseline |

| -Cl | para | Weak EWG (Inductive) | Slight Decrease |

| -NO₂ | para | Strong EWG (Resonance and Inductive) | Decrease |

Steric Effects:

The size and position of substituents can also play a crucial role in the reactivity of these derivatives. Bulky groups near the reactive centers can hinder the approach of reactants, thereby slowing down reaction rates. For instance, substitution at the ortho position of the phenyl ring or on the ethyl linker could sterically shield the imidamide group, affecting its ability to participate in reactions.

Comparative Conformational Analysis of Analogues

The three-dimensional shape, or conformation, of this compound and its analogues is a key determinant of their physical and chemical properties. The flexibility of the molecule arises from the rotation around several single bonds, including the C-O bond of the benzyloxy group and the C-C bonds of the ethyl linker. Computational methods, such as Density Functional Theory (DFT), are valuable tools for exploring the potential energy surface and identifying the most stable conformers. nih.gov

The conformational preferences of acyclic molecules are often governed by a balance of steric repulsions and stabilizing electronic interactions. acs.orgnih.gov For this compound, the orientation of the bulky phenylmethoxy group relative to the imidamide function is of particular interest.

ω₁ (C-C-O-C): Describes the rotation around the ether linkage.

ω₂ (O-C-C-C): Defines the orientation of the benzyloxy group relative to the imidamide.

ω₃ (C-C-C=N): Relates to the positioning of the imidamide group.

A comparative analysis of different analogues would likely reveal that the introduction of substituents alters the conformational landscape. For example, a bulky substituent on the phenyl ring might favor a more extended conformation to minimize steric strain.

The following table presents a hypothetical comparison of the most stable conformers for a series of analogues, based on general principles of conformational analysis.

| Analogue | Key Dihedral Angles (Predicted) | Predominant Conformation | Rationale for Preference |

| This compound | ω₁ ≈ 180°, ω₂ ≈ 180° | Extended (Anti) | Minimization of steric hindrance between the phenyl and imidamide groups. |

| 2-(4-Nitrophenyl)methoxyethanimidamide | ω₁ ≈ 180°, ω₂ ≈ 180° | Extended (Anti) | The electronic effect of the nitro group is not expected to significantly alter the preference for an extended conformation. |